molecular formula C12H18O B1584010 Octahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one CAS No. 41724-19-0

Octahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one

Cat. No.: B1584010
CAS No.: 41724-19-0
M. Wt: 178.27 g/mol
InChI Key: VWFXPROOUAWFEE-UHFFFAOYSA-N
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Description

Octahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one is a complex organic compound with a unique structure It belongs to the class of bicyclic compounds, which are characterized by two fused rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:

    Cyclization Reactions: Formation of the bicyclic structure through cyclization of linear precursors.

    Hydrogenation: Saturation of double bonds to achieve the octahydro configuration.

    Methylation: Introduction of the methyl group at the 7th position.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and catalytic processes might be employed.

Chemical Reactions Analysis

Types of Reactions

Octahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms, potentially involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Further hydrogenation to reduce any remaining unsaturated bonds.

    Substitution: Replacement of hydrogen atoms with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use in studying biological pathways or as a precursor for bioactive compounds.

    Medicine: Exploration of its pharmacological properties and potential therapeutic uses.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Octahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one would depend on its specific applications. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Decahydro-1,4-methanonaphthalene: Another bicyclic compound with a similar structure but different hydrogenation levels.

    7-Methyl-1,4-methanonaphthalene: Lacks the octahydro configuration but shares the core structure.

Uniqueness

Octahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one is unique due to its specific combination of hydrogenation, methylation, and bicyclic structure. This uniqueness might confer distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

5-methyltricyclo[6.2.1.02,7]undecan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-7-4-10-8-2-3-9(5-8)11(10)6-12(7)13/h7-11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFXPROOUAWFEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3)C2CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1052088
Record name Octahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41724-19-0
Record name Octahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41724-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Methanonaphthalen-6(2H)-one, octahydro-7-methyl-
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Record name 1,4-Methanonaphthalen-6(2H)-one, octahydro-7-methyl-
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Record name Octahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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